3-[(3-Chloro-4-methoxyphenyl)carbamoyl]-7-(thiophen-2-yl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(THIOPHEN-2-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a chlorinated methoxyphenyl group, a thiophene ring, and a pyrazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(THIOPHEN-2-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the condensation of 3-chloro-4-methoxyaniline with thiophene-2-carboxylic acid, followed by cyclization with appropriate reagents to form the pyrazolopyrimidine core. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(THIOPHEN-2-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(THIOPHEN-2-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(THIOPHEN-2-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Chloro-4-methoxyphenyl)carbamoyl]-7-(furan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- 3-[(3-Chloro-4-methoxyphenyl)carbamoyl]-7-(pyridin-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Uniqueness
The uniqueness of 3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(THIOPHEN-2-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID lies in its specific structural features, such as the presence of a thiophene ring and a chlorinated methoxyphenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H15ClN4O4S |
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Molecular Weight |
430.9 g/mol |
IUPAC Name |
3-[(3-chloro-4-methoxyphenyl)carbamoyl]-7-thiophen-2-yl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C19H15ClN4O4S/c1-28-15-5-4-10(7-12(15)20)22-18(25)11-9-21-24-14(16-3-2-6-29-16)8-13(19(26)27)23-17(11)24/h2-9,14,23H,1H3,(H,22,25)(H,26,27) |
InChI Key |
KVWIBVZNLOWLLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C4=CC=CS4)C(=O)O)Cl |
Origin of Product |
United States |
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